3-Chloro-4-(1,3-thiazol-2-yloxy)phenol
Description
3-Chloro-4-(1,3-thiazol-2-yloxy)phenol is a chlorinated phenolic derivative featuring a thiazole ether moiety. Its structure combines a phenol ring substituted with chlorine at the 3-position and a thiazol-2-yloxy group at the 4-position, conferring unique electronic and steric properties.
Properties
Molecular Formula |
C9H6ClNO2S |
|---|---|
Molecular Weight |
227.67 g/mol |
IUPAC Name |
3-chloro-4-(1,3-thiazol-2-yloxy)phenol |
InChI |
InChI=1S/C9H6ClNO2S/c10-7-5-6(12)1-2-8(7)13-9-11-3-4-14-9/h1-5,12H |
InChI Key |
KPMCIEKLJNRTDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)OC2=NC=CS2 |
Origin of Product |
United States |
Comparison with Similar Compounds
3-Chloro-4-[(4-chlorophenyl)diazenyl]phenol (A-3Cl)
- Structure : Features a diazenyl (–N=N–) group instead of the thiazolyloxy moiety .
- Synthesis : Yielded 53% with a melting point of 122–124°C.
- Spectroscopy : IR shows an OH stretch at 3,300 cm⁻¹ and C=C absorption at 1,600 cm⁻¹.
- Elemental Analysis : Matches theoretical values for C₁₂H₈ON₂Cl₂ (C: 53.63%, H: 2.95%, N: 10.38%) .
2-Chloro-4-[(4-chlorophenyl)diazenyl]phenol (A-2Cl)
- Structure: Chlorine at the 2-position on the phenol ring, altering symmetry compared to A-3Cl .
- Synthesis : Yielded 50% with a higher melting point (162–164°C), likely due to improved crystal packing.
- Spectroscopy : OH stretch at 3,480 cm⁻¹, suggesting stronger hydrogen bonding than A-3Cl .
Thiazolyl-Azetidinone Hybrids
- Structure: Incorporates an azetidinone (β-lactam) ring instead of phenol, with a fluorobenzylidene substituent .
- Key Feature : Trans-configuration in the β-lactam ring (coupling constant 1.3–1.8 Hz) .
- Applications : Explored for antimicrobial activity, highlighting the role of thiazole in bioactivity .
4-(4-Chlorophenyl)-2-(pyrazolyl)thiazole Derivatives
- Structure : Combines thiazole with pyrazole and triazole rings, leading to planar conformations with perpendicular fluorophenyl groups .
- Crystallography : Triclinic P ī symmetry with two independent molecules per asymmetric unit (R factor: 0.053) .
Physicochemical Properties
Crystallographic and Analytical Methods
- SHELX System : Widely used for small-molecule refinement (e.g., SHELXL for A-3Cl and A-2Cl) .
- ORTEP-3/WinGX : Employed for crystal structure visualization and refinement of thiazole derivatives .
- Data Quality : High-resolution structures (e.g., R factor = 0.053 for fluorophenyl-thiazole derivatives) ensure reliable comparisons .
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